molecular formula C16H14O4 B1330790 4,4'-Diacetoxybiphenyl CAS No. 32604-29-8

4,4'-Diacetoxybiphenyl

Cat. No. B1330790
CAS RN: 32604-29-8
M. Wt: 270.28 g/mol
InChI Key: RQMBBMQDXFZFCC-UHFFFAOYSA-N
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Description

4,4'-Diacetoxybiphenyl is a derivative of biphenyl, which is a type of aromatic compound consisting of two phenyl rings connected by a single bond. The specific structure of 4,4'-diacetoxybiphenyl includes acetoxy groups (-OCOCH3) attached to the 4 and 4' positions of the biphenyl structure. This compound is related to other biphenyl derivatives that have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of biphenyl derivatives can be achieved through various methods, including catalytic cross-coupling reactions. For instance, 4'-Acetyl-4-methoxybiphenyl (AMB), a related compound, was synthesized using a catalytic Suzuki cross-coupling reaction . Although the specific synthesis of 4,4'-diacetoxybiphenyl is not detailed in the provided papers, similar synthetic routes may be applicable. The synthesis of another derivative, 2,2'-[biphenyl-4,4'-diylbis(oxy)]diacetic acid, involved alkylation of 4,4'-dihydroxybiphenyl with methylbromoacetate followed by alkaline hydrolysis . This suggests that functionalization of the biphenyl core can be tailored to introduce various substituents, including acetoxy groups.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the orientation of the phenyl rings and the substituents attached to them. The crystal structure of AMB, a related compound, revealed an orthorhombic unit cell with noncentrosymmetric space group Pna2(1), featuring parallel alignment of planar molecules in the syn-conformation . The molecular dipole moments and the polar nature of the crystal structure are significant as they contrast with nonpolar structures of similar compounds. Although the exact molecular structure of 4,4'-diacetoxybiphenyl is not provided, it can be inferred that the acetoxy groups would influence the overall polarity and molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of biphenyl derivatives is influenced by the substituents present on the biphenyl core. The provided papers do not detail specific chemical reactions involving 4,4'-diacetoxybiphenyl. However, the synthesis of related compounds involves reactions such as alkylation, hydrolysis, and the formation of chloroanhydrides . These reactions are indicative of the potential reactivity of 4,4'-diacetoxybiphenyl, which may undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are determined by their molecular structure. The polar alignment and dipole moments of AMB suggest that similar compounds, like 4,4'-diacetoxybiphenyl, may exhibit unique dielectric and optical properties . The hemolytic properties of certain biphenyl derivatives have been studied, showing that the presence of amide groups in the side chain can significantly reduce hemolytic activity . This indicates that the functional groups attached to the biphenyl core can dramatically alter the biological and physical properties of these compounds.

Scientific Research Applications

  • Scientific Field: Polymer Science
    • Application Summary : 4,4’-Diacetoxybiphenyl is used in the synthesis of new polymers, specifically polyesterimides . Polyesterimides are known for their heat resistance, which gives them many advantages over conventionally used polymers .
    • Methods of Application : The monomers, including 4,4’-Diacetoxybiphenyl, are prepared via enzymatic reactions from commercially available inexpensive starting materials followed by acetylation . This process demonstrates the potential of biotechnology in the development of new polymers .
    • Results or Outcomes : The physical, physicochemical, and thermal properties of the polymers have been investigated . The research summarized in the sources suggests that the use of 4,4’-Diacetoxybiphenyl in the synthesis of polyesterimides could lead to the development of new, heat-resistant polymers .

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[4-(4-acetyloxyphenyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)20-12(2)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMBBMQDXFZFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345412
Record name 4,4'-Diacetoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diacetoxybiphenyl

CAS RN

32604-29-8
Record name 4,4'-Diacetoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An amount of 4,4'-biphenol (200 g, 1.07 moles), (Aldrich Chemical Company, Milwaukee, Wis.), and 1000 ml of acetic anhydride were added to a 2-liter boiling flask equipped with a cold water condenser and a polytetrafluoroethylene-coated magnetic stirring bar. The mixture was heated to reflux under nitrogen and all of the solid dissolved. The solution was refluxed for 20 hours, then cooled in a freezer at -15° C. overnight. The white crystals that were formed were isolated by filtration, washed with cold acetic anhydride and dried in a 100° C. vacuum oven overnight yielding 268.4 g of 4,4'-diacetoxybiphenyl with a m.p. of 162.7° C. to 164.0° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
HR Kricheldorf, R Pakull - Macromolecules, 1988 - ACS Publications
Starting from trimellitic anhydride and,-diaminoalkanes with 4-12 methylenegroups, a series of nine,-diaminoalkane bis (trimellitimides) were synthesized. Thermal condensation of …
Number of citations: 131 pubs.acs.org
K Harada, R Sekiya, T Haino - Chemistry–A European Journal, 2020 - Wiley Online Library
Covalent organic capsules, such as carcerands and hemicarcerands, are an interesting class of molecular hosts. These container molecules have confined spaces capable of hosting …
K Harada, R Sekiya, T Haino - … Chemie International Edition, 2022 - Wiley Online Library
By utilizing a confined space inside a coordination capsule consisting of achiral components, we achieve trimeric structures composed of acetic acid and 2,3‐disubstituted tartaric acid …
Number of citations: 6 onlinelibrary.wiley.com
JM Bruce - Journal of the Chemical Society, Perkin Transactions 1, 1974 - pubs.rsc.org
Irradiation of 4,4′-diphenoquinone [bi(cyclohexa-2,5-dienylidene)-4,4′-dione] with visible light in acetaldehyde gives 4,4′-dihydroxybiphenyl, 4-acetoxy-4′-hydroxybiphenyl, and 3-…
Number of citations: 16 pubs.rsc.org
F Pazzagli, M Paci, P Magagnini… - Journal of applied …, 2000 - Wiley Online Library
The melt polycondensation of mixtures of sebacic acid (S), 4,4′‐diacetoxybiphenyl (B), and 4‐acetoxybenzoic acid (H), carried out for the synthesis of semiflexible liquid–crystalline …
Number of citations: 13 onlinelibrary.wiley.com
M Ghosh - Biotechnology and Polymers, 1991 - Springer
The applications of polyesterimides as heat resistant material has many advantages over the conventionally used polymers. This paper will summarize our research on the synthesis …
Number of citations: 0 link.springer.com
CJ Zhang, ZX Huang, MX Shi… - Advanced Materials …, 2010 - Trans Tech Publ
Two new series of liquid crystalline polyesters were synthesized using melt polycondensation reaction.Glass fiber,as a reinforcement,was meltpolymerized with 4-acetoxybenzoic(ABA),…
Number of citations: 2 www.scientific.net
LI Minkova, R Milié, S Filippi… - International Journal of …, 2001 - Taylor & Francis
Novel PET-based copolyesters have been synthesised by transesterification of PET with equimolar amounts of sebacic acid (S) and 4,4′-diacetoxybiphenyl (B) and with varying …
Number of citations: 3 www.tandfonline.com
CJ Zhang, ZX Huang - Advanced Materials Research, 2009 - Trans Tech Publ
Liquid crystalline polyesters containing central biphenylene moiety in the mesogenic unit with ester linkages to the different lengths of flexible spacers were synthesized using melt …
Number of citations: 0 www.scientific.net
N Nitta, M Takatsuka, S Kihara, R Sekiya… - ACS Macro …, 2018 - ACS Publications
The polystyrene chains were installed at the lower rim of a resorcinarene-based cavitand via reversible addition–fragmentation (RAFT) polymerization to form a four-armed star-shaped …
Number of citations: 16 pubs.acs.org

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